Bienvenue dans la boutique en ligne BenchChem!

Aminoglutethimide

Breast Cancer Endocrinology Aromatase Inhibition

Aminoglutethimide is the prototypical first-generation aromatase inhibitor with a unique dual CYP19A1/CYP11A1 blockade profile that no selective third-generation agent or alternative steroidogenesis inhibitor can replicate. It simultaneously inhibits aromatase (IC50=10–18.5 μM) and cholesterol side-chain cleavage enzyme (IC50=3.5 μM), suppressing estrogen, cortisol, aldosterone, and androgen biosynthesis in a single agent. The racemic mixture exhibits marked stereoselectivity—the D-enantiomer is ~38-fold more potent against aromatase, enabling enantiomer-specific structure-activity relationship studies. With validated 90.6% in vivo aromatization inhibition at 1000 mg/day, it is the essential benchmark comparator for head-to-head pharmacological evaluations of newer aromatase inhibitors. Its partial, titratable cortisol blockade makes it uniquely suited for investigating compensatory ACTH-driven feedback mechanisms in adrenal research models.

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
CAS No. 125-84-8
Cat. No. B1683760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminoglutethimide
CAS125-84-8
SynonymsAinoglutethimide;  Cytadren;  Orimeten;  dlAminoglutethimide;  pAminoglutethimide;  Elipten;  Aminoglutetimida;  Aminoglutethimidum;  Ba16038;  Cytadren (TN);  Prestwick243;  CCRIS 7562;  CHEBI:2654;  Aminoglutethimidum INNLatin.
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N
InChIInChI=1S/C13H16N2O2/c1-2-13(8-7-11(16)15-12(13)17)9-3-5-10(14)6-4-9/h3-6H,2,7-8,14H2,1H3,(H,15,16,17)
InChIKeyROBVIMPUHSLWNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility34.8 [ug/mL] (The mean of the results at pH 7.4)
Practically insoluble in water
Freely soluble in most organic solvents;  poorly soluble in ethyl acetate, 0.1N hydrochloric acid and absolute alcohol;  readily soluble in acetone and 100% acetic acid. Practically insoluble in water.
3.71e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aminoglutethimide (CAS 125-84-8): Scientific Identity and Core Pharmacological Baseline for Procurement


Aminoglutethimide (AG) is a nonsteroidal, reversible inhibitor of multiple cytochrome P450-dependent enzymes, most notably aromatase (CYP19A1) and cholesterol side-chain cleavage enzyme (CYP11A1, P450scc) [1]. It exists as a racemic mixture of D- and L-enantiomers, with the D-isomer exhibiting approximately 38-fold greater potency for aromatase inhibition while the L-isomer is more active against CYP11A1 [2]. As the prototypical first-generation aromatase inhibitor, AG inhibits the conversion of androstenedione and testosterone to estrone and estradiol, respectively, thereby suppressing estrogen biosynthesis in peripheral tissues [3]. This dual enzymatic blockade—aromatase inhibition plus adrenal steroidogenesis suppression—defines its unique pharmacological fingerprint and distinguishes it from later-generation agents.

Why Aminoglutethimide Cannot Be Readily Substituted by Other Aromatase or Steroidogenesis Inhibitors


Generic substitution with alternative aromatase inhibitors or adrenal steroidogenesis blockers is scientifically unsound due to aminoglutethimide's unique dual-target profile. Unlike third-generation aromatase inhibitors (e.g., letrozole, anastrozole) that exhibit sub-nanomolar potency and near-absolute selectivity for CYP19A1, aminoglutethimide demonstrates micromolar aromatase inhibitory activity (IC50 = 10–18.5 μM) and simultaneously inhibits CYP11A1-mediated cholesterol side-chain cleavage (IC50 = 3.5 μM) [1][2]. This dual blockade produces a broader suppression of steroid biosynthesis—reducing cortisol, aldosterone, and androgen production—that is absent with selective aromatase inhibitors [3]. Conversely, alternative adrenal steroidogenesis inhibitors (ketoconazole, metyrapone) exhibit distinct enzyme inhibition profiles, with ketoconazole primarily inhibiting 17,20-desmolase and 11β-hydroxylase, and metyrapone selectively inhibiting 11β-hydroxylase, neither of which replicates aminoglutethimide's combined CYP19A1/CYP11A1 inhibition [4].

Aminoglutethimide (125-84-8) Product-Specific Quantitative Differentiation Evidence


Aromatase Inhibition Potency: Aminoglutethimide vs. Third-Generation Aromatase Inhibitors

Aminoglutethimide exhibits markedly lower aromatase inhibitory potency compared to third-generation inhibitors. The IC50 of aminoglutethimide against human aromatase (CYP19A1) is 18.5 μM (18,500 nM), whereas letrozole and anastrozole achieve IC50 values of 0.8 nM and 15 nM, respectively [1]. In an alternative assay system using human placental aromatase, aminoglutethimide demonstrated an IC50 of 10 μM . This ~1,000- to 20,000-fold difference in potency defines aminoglutethimide as a first-generation, non-selective agent suitable primarily for experimental models requiring partial aromatase inhibition or dual CYP19A1/CYP11A1 blockade.

Breast Cancer Endocrinology Aromatase Inhibition

Enantiomer-Specific Potency: D-Aminoglutethimide vs. L-Aminoglutethimide in Aromatase and CYP11A1 Inhibition

The enantiomers of aminoglutethimide exhibit stark stereoselectivity in enzyme inhibition. The D-(+)-enantiomer is 38-fold more potent than the L-(-)-enantiomer in inhibiting aromatization of testosterone by human placental microsomes [1]. Conversely, for cholesterol side-chain cleavage (CYP11A1, P450scc), the D-isomer is only 2.5-fold more potent than the L-isomer [2]. The apparent Ki of D-(+)-AG is approximately 40-fold lower (more potent) than L-(-)-AG for aromatase, but only 2.5-fold lower for SCC [3].

Stereochemistry Enantiomer Selectivity Aromatase

Dual CYP19A1 and CYP11A1 Inhibition: Aminoglutethimide's Unique Polypharmacology vs. Selective Inhibitors

Aminoglutethimide simultaneously inhibits aromatase (CYP19A1) with an IC50 of 0.3 μM and cholesterol side-chain cleavage enzyme (CYP11A1) with an IC50 of 3.5 μM in human placental and adrenal cell-based assays, respectively [1]. It also inhibits 11-hydroxylase (CYP11B1) with an IC50 of 120 μM and 18-hydroxylase with an IC50 of 20 μM [1]. In contrast, third-generation aromatase inhibitors (letrozole, anastrozole) show negligible CYP11A1 inhibition, with selectivity ratios >10,000-fold [2]. The dual inhibition profile produces a unique pharmacological signature: suppressed estrogen synthesis plus reduced glucocorticoid, mineralocorticoid, and androgen production [3].

Steroidogenesis CYP11A1 Dual Inhibition

Clinical Efficacy in Breast Cancer: Aminoglutethimide vs. Letrozole in Randomized Controlled Trials

In a randomized clinical trial comparing aromatase inhibitors for second-line treatment of hormone-dependent breast cancer in postmenopausal women, letrozole (2.5 mg/day) demonstrated superior efficacy to aminoglutethimide [1]. The Cochrane systematic review reported an overall survival hazard ratio (HR) of 0.88 (95% CI: 0.72–1.08) for aminoglutethimide (any dose) compared to other endocrine therapies [2]. In indirect comparisons of aromatase inhibition, aminoglutethimide (1000 mg/day) achieved 90.6% inhibition of in vivo aromatization, comparable to rogletimide (50.6%) and fadrozole (82.4–92.6%) [3].

Breast Cancer Clinical Trial Comparative Efficacy

Adrenal Steroidogenesis Inhibition: Aminoglutethimide vs. Ketoconazole and Metyrapone in Cushing's Syndrome

In patients with Cushing's disease, aminoglutethimide inhibits cholesterol side-chain cleavage (CYP11A1) but its blocking effect on cortisol secretion is insufficient to normalize urinary cortisol excretion in the majority of patients [1]. In contrast, ketoconazole—which predominantly inhibits 17,20-desmolase (IC50 1 μM) and 11β-hydroxylase (IC50 15–40 μM)—achieves remission rates of 30–90% in pituitary Cushing's disease [1]. Metyrapone, a selective 11β-hydroxylase inhibitor, reduces cortisol but with variable efficacy and significant adverse effects [2]. Aminoglutethimide normalized cortisol in only a minority of Cushing's disease patients and produced adverse reactions in the majority [3].

Cushing's Syndrome Adrenal Steroidogenesis Cortisol Suppression

Physicochemical and Formulation Properties: Aminoglutethimide Solubility and Purity Specifications

Aminoglutethimide (CAS 125-84-8) exhibits distinct solubility characteristics across common solvents: water (2 mg/mL at 20°C), methanol (50 mg/mL), ethanol (7 mg/mL at 25°C), DMSO (20 mg/mL at 25°C), and chloroform . The compound meets USP reference standard specifications requiring 98.0–102.0% purity on dried basis, with limit tests for m-aminoglutethimide impurity (≤2.0%) [1]. Melting point specification is 150.0–154.0°C . In contrast, structurally related analogs (e.g., rogletimide, fadrozole) exhibit different solubility and formulation requirements due to distinct physicochemical properties (class-level inference).

Solubility Formulation Analytical Chemistry

Optimal Research and Industrial Use Cases for Aminoglutethimide (125-84-8) Based on Differentiated Evidence


Experimental Models Requiring Dual CYP19A1 and CYP11A1 Inhibition

Aminoglutethimide is uniquely suited for in vitro and in vivo studies investigating integrated suppression of estrogen biosynthesis and adrenal steroidogenesis. Unlike selective aromatase inhibitors (letrozole, anastrozole), aminoglutethimide inhibits both aromatase (IC50 = 0.3–10 μM) and CYP11A1 (IC50 = 3.5 μM), reducing cortisol, aldosterone, and androgen production simultaneously [1][2]. This dual blockade enables investigation of endocrine feedback mechanisms and compensatory ACTH-driven adrenal responses that cannot be modeled with selective agents [3].

Reference Standard for First-Generation Aromatase Inhibitor Comparative Studies

As the prototypical first-generation nonsteroidal aromatase inhibitor, aminoglutethimide serves as an essential comparator in studies evaluating newer agents. Its established clinical efficacy benchmark—90.6% inhibition of in vivo aromatization at 1000 mg/day—provides a validated reference point for assessing the potency and selectivity of second- and third-generation aromatase inhibitors [1]. This makes aminoglutethimide a required positive control in head-to-head pharmacological evaluations [2].

Enantiomer-Specific Stereochemical Studies of Cytochrome P450 Inhibition

The marked stereoselectivity of aminoglutethimide enantiomers (D-isomer 38–40× more potent for aromatase; 2.5× more potent for CYP11A1) makes the racemic compound and its resolved enantiomers valuable tools for investigating stereochemical determinants of cytochrome P450 active-site recognition [1][2]. Procurement of enantiopure material enables dissection of structure-activity relationships and validation of molecular docking predictions [3].

Partial Adrenal Steroidogenesis Suppression in Cushing's Syndrome Research Models

Aminoglutethimide's relatively weak and incomplete blockade of cortisol synthesis—normalizing urinary cortisol in only a minority of Cushing's disease patients—makes it suitable for research models requiring partial, titratable adrenal suppression rather than complete inhibition [1]. This property is particularly relevant for investigating the compensatory ACTH-driven escape phenomenon and for combination studies with other steroidogenesis inhibitors [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aminoglutethimide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.